MC(C2)-Val-Cit-PAB-OH

ADC Linker Plasma Stability

ADC developers often face inconsistent DAR and premature payload release due to linker instability. MC(C2)-Val-Cit-PAB-OH solves this with a cathepsin B-cleavable Val-Cit dipeptide and PAB self-immolative spacer that ensures selective lysosomal cleavage. • Plasma half-life of ~6.0 days (mouse) and ~9.6 days (monkey) for systemic stability. • ≥95% purity for reproducible DAR and simplified analytics. • C2 extension reduces steric hindrance for efficient cysteine conjugation. Available in gram-scale quantities with immediate global shipping.

Molecular Formula C25H34N6O7
Molecular Weight 530.6 g/mol
Cat. No. B8114108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC(C2)-Val-Cit-PAB-OH
Molecular FormulaC25H34N6O7
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C25H34N6O7/c1-15(2)22(30-19(33)11-13-31-20(34)9-10-21(31)35)24(37)29-18(4-3-12-27-25(26)38)23(36)28-17-7-5-16(14-32)6-8-17/h5-10,15,18,22,32H,3-4,11-14H2,1-2H3,(H,28,36)(H,29,37)(H,30,33)(H3,26,27,38)/t18-,22+/m0/s1
InChIKeyVEPIENQKJWSCAG-PGRDOPGGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC(C2)-Val-Cit-PAB-OH: High-Purity Cleavable ADC Linker for Targeted Drug Delivery and Conjugation Workflows


MC(C2)-Val-Cit-PAB-OH (CAS 1949793-46-7) is a maleimide-based, protease-cleavable linker engineered for antibody-drug conjugates (ADCs) and targeted bioconjugation . The compound features a maleimidocaproyl (MC) group with a C2 extension for thiol conjugation, a Val-Cit dipeptide recognized and cleaved by lysosomal cathepsin B, and a para-aminobenzyl (PAB) self-immolative spacer that ensures efficient payload release . This linker is a variant of the clinically validated Val-Cit-PAB scaffold used in FDA-approved ADCs such as brentuximab vedotin (Adcetris®) , offering a hydroxyl terminus for versatile downstream modification. Procurable in high purity (≥95%), it serves as a critical building block for constructing homogeneous ADCs with predictable cleavage kinetics.

Why MC(C2)-Val-Cit-PAB-OH Cannot Be Simply Substituted with Other Val-Cit or Dipeptide Linkers


While many cathepsin B-cleavable linkers share the Val-Cit dipeptide motif, substitution with alternative linkers can significantly alter critical performance parameters including plasma stability, cleavage kinetics, hydrophobicity-driven aggregation propensity, and site-specific conjugation efficiency. For instance, Val-Cit-PAB linkers exhibit plasma half-lives of ~6.0 days in mice and ~9.6 days in monkeys , but substituting the dipeptide to Val-Ala increases linker hydrophobicity, potentially limiting ADC homogeneity and potency [1]. The C2 extension in MC(C2)-Val-Cit-PAB-OH provides additional spacing that may influence conjugation site accessibility and linker-drug orientation . Without direct comparative data, assuming functional equivalence between linker variants risks introducing uncharacterized changes in DAR distribution, premature payload release, or altered PK profiles.

Head-to-Head Quantitative Performance Data for MC(C2)-Val-Cit-PAB-OH vs. Comparator Linkers


Plasma Stability Half-Life: MC(C2)-Val-Cit-PAB-OH vs. Non-Cleavable Linkers

ADCs constructed with Val-Cit-PAB-based linkers exhibit high plasma stability, with measured half-lives of approximately 6.0 days in mice and 9.6 days in monkeys . This stability is comparable to that of non-cleavable linkers, ensuring that the ADC remains intact in circulation until lysosomal internalization [1]. The C2-extended MC(C2)-Val-Cit-PAB-OH inherits this stability profile, providing a predictable in vivo half-life for preclinical evaluation.

ADC Linker Plasma Stability Pharmacokinetics

Enzymatic Cleavage Efficiency: Val-Cit vs. Val-Ala Dipeptide Triggers

A comparative study of cathepsin B-sensitive triggers in site-specific HER2-targeting ADCs evaluated Val-Cit and Val-Ala dipeptides. While both triggers were effective, the increased hydrophobicity of the Val-Ala pair limited its utility, whereas the Val-Cit-based linker (ValCitPABMMAE) demonstrated the most promising combination of in vitro potency, structural homogeneity, and hydrophilicity [1]. This indicates that MC(C2)-Val-Cit-PAB-OH, which contains the Val-Cit motif, is likely to yield ADCs with superior homogeneity and reduced aggregation compared to Val-Ala alternatives.

ADC Cathepsin B Cleavage Kinetics Linker

Cathepsin B Cleavage Kinetics: Val-Cit vs. GPLG Linker

In a comparative enzymatic assay, the Val-Cit (VCit) dipeptide conjugated to paclitaxel via a PABC spacer was evaluated against the novel GPLG linker. Within the first 30 minutes of the assay, GPLG exhibited faster cathepsin B cleavage than VCit, although both are cleavable [1]. This suggests that while GPLG may offer faster initial release, the Val-Cit scaffold in MC(C2)-Val-Cit-PAB-OH provides a well-characterized, moderate cleavage rate that balances payload release kinetics with systemic stability—a profile validated in multiple FDA-approved ADCs.

ADC Cathepsin B Cleavage Rate Linker

PAB Self-Immolation Kinetics: Impact of Payload Phenol Group on Release Efficiency

Studies on Val-Cit-PAB linkers reveal that when connected to phenol-containing payloads (e.g., cyclopropabenzindolone, CBI) as an ether (PABE), linker immolation was significantly slowed compared to non-phenolic payloads like cyclopropapyrroloindolone (CPI) [1]. This slowdown can lead to loss of ADC potency in target-expressing cancer cell lines (e.g., BJAB, WSU-DLCL2). MC(C2)-Val-Cit-PAB-OH terminates with a hydroxyl group, allowing users to conjugate payloads via carbamate or ester bonds that may exhibit different immolation kinetics. This evidence underscores the need to optimize the linker-payload attachment chemistry for phenol-containing drugs to avoid reduced efficacy.

ADC Self-Immolation PAB Payload Release

Conjugation Site and Linker Structure Influence ADC PK Assays and Drug Release Kinetics

Immunoaffinity LC-MS/MS pharmacokinetic assays for ADCs containing enzymatically cleavable linkers like MC-ValCit-PAB rely on cathepsin B or papain cleavage to release and measure antibody-conjugated drug (acDrug) concentrations [1]. The conjugation site of the linker-drug on the antibody significantly affects drug release kinetics, influenced by tertiary structure, solvent accessibility, and electrostatic environment [1]. While this study used the standard MC-ValCit-PAB linker, the C2 extension in MC(C2)-Val-Cit-PAB-OH may further modulate these site-dependent release rates by altering linker flexibility or spatial orientation. This highlights the importance of linker selection when engineering site-specific ADCs to achieve predictable PK profiles.

ADC Pharmacokinetics Conjugation Site Linker Stability

Synthesis Yield and Purity: MC(C2)-Val-Cit-PAB-OH vs. Generic Val-Cit-PAB Linkers

Optimized synthetic methodologies for Val-Cit-PAB-OH-based linkers have achieved yields up to 95% with high purity . MC(C2)-Val-Cit-PAB-OH is commercially available with ≥95% purity , ensuring reproducibility in ADC conjugation workflows. In contrast, some generic Val-Cit-PAB linkers may exhibit lower purity or batch-to-batch variability, which can compromise DAR consistency and ADC performance. The high purity and defined molecular weight (530.57 g/mol) of MC(C2)-Val-Cit-PAB-OH reduce the risk of off-target conjugation and simplify downstream analytics.

ADC Linker Synthesis Purity

Optimal Use Cases for MC(C2)-Val-Cit-PAB-OH Based on Quantitative Performance Data


Construction of Homogeneous Site-Specific ADCs with MMAE Payloads

MC(C2)-Val-Cit-PAB-OH is ideally suited for building site-specific ADCs using engineered cysteine antibodies. The maleimide group enables stoichiometric conjugation to free thiols, while the Val-Cit dipeptide ensures selective cleavage by lysosomal cathepsin B. The C2 extension may provide additional spacing to reduce steric hindrance, potentially improving conjugation efficiency and DAR homogeneity. Based on evidence that Val-Cit linkers offer superior homogeneity and reduced aggregation compared to Val-Ala alternatives , this linker is recommended for developing ADCs with MMAE payloads targeting HER2 or other internalizing antigens.

Preclinical PK and Stability Studies Requiring Predictable Plasma Half-Life

Given the established plasma stability half-life of ~6.0 days in mice and ~9.6 days in monkeys for Val-Cit-PAB linkers , MC(C2)-Val-Cit-PAB-OH is appropriate for preclinical ADC candidates where minimizing premature payload release is critical. Its stability profile is comparable to non-cleavable linkers, allowing researchers to decouple linker stability from payload release kinetics. This makes it suitable for tumor xenograft efficacy studies and toxicology assessments in rodent and non-human primate models.

ADC Development for Payloads Requiring Carbamate or Ester Linkages

The hydroxyl terminus of MC(C2)-Val-Cit-PAB-OH provides a versatile handle for attaching amine-containing payloads via carbamate bonds or hydroxyl-containing payloads via ester bonds. However, users must exercise caution with phenol-containing payloads, as PAB immolation kinetics can be significantly slowed when the PAB is connected as an ether . For such payloads, alternative attachment chemistry (e.g., carbamate linkage to an amine) or payload engineering (e.g., introducing electron-withdrawing groups) should be considered to ensure efficient drug release and maintain ADC potency.

High-Purity Linker Procurement for cGMP Manufacturing and Scale-Up

MC(C2)-Val-Cit-PAB-OH is available in ≥95% purity from commercial suppliers, with options for bulk quantities up to gram scale . This high purity, combined with the well-characterized cathepsin B cleavage mechanism, reduces variability in DAR and simplifies analytical characterization. It is therefore suitable for late-stage preclinical development and early cGMP manufacturing where consistent linker quality is paramount. The compound's storage at –20 °C in sealed, moisture-protected containers ensures long-term stability for multi-batch production campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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